ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate
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Overview
Description
"Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate" is an intriguing organic compound known for its potential applications in various fields of scientific research. Its complex structure includes a pyridazine ring system, which lends itself to diverse chemical reactions and synthetic versatility.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as cancer cells and microbes .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit a wide spectrum of biological activities .
Biochemical Pathways
Similar compounds have been found to play a significant role in cell biology .
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the pyridazine core. A common method involves the cyclization of suitable hydrazine derivatives with alpha,beta-unsaturated carbonyl compounds under controlled conditions. The final product, ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, is obtained through esterification reactions, with careful control over temperature, pH, and solvents to ensure purity and yield.
Industrial Production Methods: On an industrial scale, the synthesis would employ automated reactors for precision and consistency, often integrating advanced catalysis and continuous flow techniques to enhance efficiency. Stringent quality controls are maintained to ensure the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in undergoing various chemical transformations, such as:
Oxidation: Transforming the pyridazine ring into more oxidized states using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing the carbonyl group to hydroxyl using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions at different positions on the ring using appropriate halogens or alkylating agents.
Common Reagents and Conditions: Reactions typically require catalysts, solvents like acetonitrile or dichloromethane, and specific temperatures and pressures to optimize yield and selectivity.
Major Products: The major products depend on the type of reaction, but often include functionalized pyridazine derivatives, which can be tailored for various applications.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing novel compounds with potential pharmaceutical properties. It also acts as a reagent in organic synthesis, particularly in creating heterocyclic compounds.
Biology: In biological research, it is investigated for its bioactive properties, including antimicrobial and anticancer activities, due to its ability to interact with biological macromolecules.
Medicine: The compound is explored for developing new drugs, particularly targeting specific enzymes or pathways involved in diseases. Its unique structure provides a foundation for designing molecules with desired pharmacokinetic and pharmacodynamic properties.
Industry: In industrial applications, it finds use in developing advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyridazine derivatives like ethyl 2-[3-methyl-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate and ethyl 2-[6-oxo-5,6-dihydro-1(4H)-pyridazinyl]butanoate.
Uniqueness: What sets ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate apart is its styryl group, which introduces additional conjugation and potential for diverse reactivity and interactions, enhancing its applicability in scientific research.
There you have it—an all-encompassing look at this compound. Fascinating, right?
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLYPOKKISRJJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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